molecular formula C16H16F3NO3S B13582141 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide

4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide

Cat. No.: B13582141
M. Wt: 359.4 g/mol
InChI Key: KHWNUOBXIALDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The reaction between a sulfonyl chloride and an amine to form the sulfonamide linkage.

    Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.

    Attachment of the Trimethylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl ring.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group and the sulfonamide group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.

Scientific Research Applications

4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The trifluoromethoxy and trimethylphenyl groups may enhance binding affinity or selectivity for specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethoxy)benzenesulfonamide: Lacks the trimethylphenyl group.

    N-(2,4,6-trimethylphenyl)benzenesulfonamide: Lacks the trifluoromethoxy group.

    4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of both the trifluoromethoxy and trimethylphenyl groups in 4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzene-1-sulfonamide may confer unique chemical properties, such as increased lipophilicity or enhanced stability, making it distinct from similar compounds.

Properties

Molecular Formula

C16H16F3NO3S

Molecular Weight

359.4 g/mol

IUPAC Name

4-(trifluoromethoxy)-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H16F3NO3S/c1-10-8-11(2)15(12(3)9-10)20-24(21,22)14-6-4-13(5-7-14)23-16(17,18)19/h4-9,20H,1-3H3

InChI Key

KHWNUOBXIALDGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.